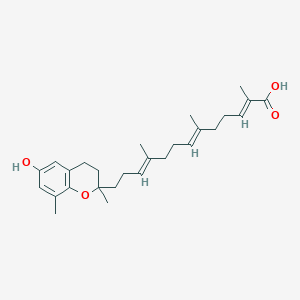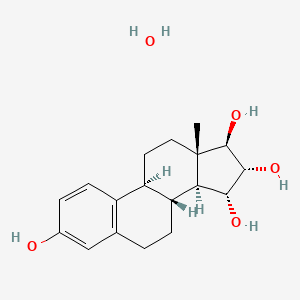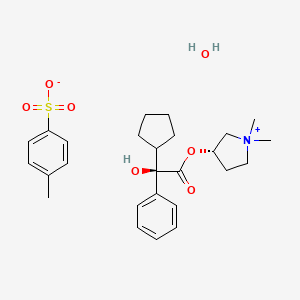
Glycopyrronium Tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycopyrronium Tosylate can be synthesized through several methods. One common method involves the conversion of Glycopyrrolate bromide into this compound. This process typically involves reacting Glycopyrrolate bromide with a metal salt, preferably a silver salt, and then lyophilizing the material to obtain Glycopyrronium as a glassy solid . Another method involves contacting Glycopyrrolate base with methyl tosylate to produce this compound .
Industrial Production Methods: Industrial production of this compound focuses on cost-effectiveness, environmental friendliness, and scalability. One such method involves preparing a sodium salt of p-toluenesulfonic acid by reacting p-toluenesulfonic acid with sodium methoxide in a nonpolar organic solvent. This sodium salt is then reacted with Glycopyrrolate bromide in the presence of water to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions: Glycopyrronium Tosylate primarily undergoes substitution reactions due to its quaternary ammonium structure. It does not typically undergo oxidation or reduction reactions under normal conditions.
Common Reagents and Conditions: The synthesis of this compound involves reagents such as Glycopyrrolate bromide, silver salts, and methyl tosylate. The reactions are typically carried out in nonpolar organic solvents and may require lyophilization for purification .
Major Products: The primary product of these reactions is this compound itself. By-products may include unreacted starting materials and minor impurities that are removed during purification .
Aplicaciones Científicas De Investigación
Glycopyrronium Tosylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a reagent in various synthetic processes due to its anticholinergic properties .
Biology: In biological research, it is used to study the effects of anticholinergic agents on cellular processes and receptor interactions .
Medicine: Medically, this compound is primarily used to treat primary axillary hyperhidrosis. It is also used in the treatment of conditions such as severe drooling, chronic obstructive pulmonary disease (COPD), and as an adjunct therapy in the treatment of peptic ulcers .
Industry: In the industrial sector, this compound is used in the formulation of topical medications and other pharmaceutical products .
Mecanismo De Acción
Glycopyrronium Tosylate acts as a competitive inhibitor of acetylcholine receptors located on peripheral tissues, including sweat glands. By inhibiting the action of acetylcholine on these receptors, it reduces sweating and other cholinergic effects . The compound specifically targets muscarinic receptors, blocking their stimulation by acetylcholine and thereby reducing the overproduction of perspiration .
Comparación Con Compuestos Similares
- Glycopyrrolate
- Tiotropium
- Ipratropium
- Aclidinium
Comparison: Glycopyrronium Tosylate is unique among these compounds due to its specific formulation for topical application, particularly for the treatment of primary axillary hyperhidrosis . While other compounds like Glycopyrrolate and Tiotropium are also anticholinergic agents, they are typically used in different forms and for different indications, such as inhalation for COPD or oral administration for peptic ulcers .
Propiedades
Número CAS |
1883451-12-4 |
|---|---|
Fórmula molecular |
C26H37NO7S |
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;4-methylbenzenesulfonate;hydrate |
InChI |
InChI=1S/C19H28NO3.C7H8O3S.H2O/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;1-6-2-4-7(5-3-6)11(8,9)10;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;2-5H,1H3,(H,8,9,10);1H2/q+1;;/p-1/t17-,19-;;/m0../s1 |
Clave InChI |
UOWOLENSDISMPG-FFUVTKDNSA-M |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadec-2-enamide](/img/structure/B10819130.png)
![4-[(5-Hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid](/img/structure/B10819134.png)
![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10819151.png)



![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide](/img/structure/B10819177.png)

![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val]](/img/structure/B10819186.png)

![(2Z,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819205.png)


